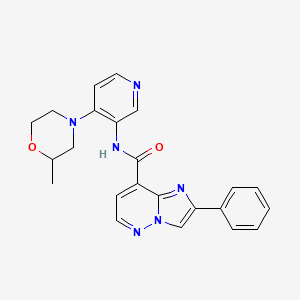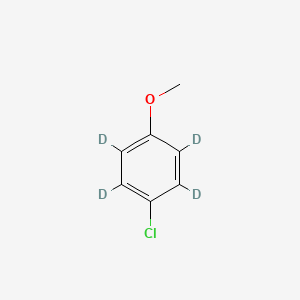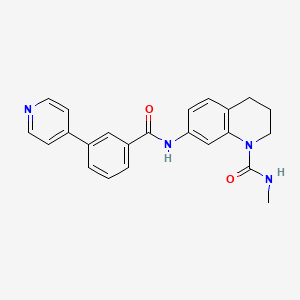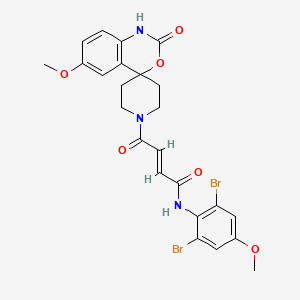
Estradiol benzoate-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Estradiol benzoate-d3: is a deuterated form of estradiol benzoate, a synthetic estrogen ester. It is used primarily in scientific research to study the pharmacokinetics and metabolism of estradiol. The deuterium labeling allows for precise tracking and analysis in various biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions: Estradiol benzoate-d3 is synthesized by esterifying estradiol with benzoic acid in the presence of deuterium. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Estradiol benzoate-d3 undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed to yield estradiol and benzoic acid.
Oxidation: this compound can be oxidized to form estrone derivatives.
Reduction: The compound can undergo reduction reactions to form dihydro derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Hydrolysis: Estradiol and benzoic acid.
Oxidation: Estrone derivatives.
Reduction: Dihydroestradiol derivatives.
Scientific Research Applications
Chemistry: Estradiol benzoate-d3 is used as a tracer in chemical studies to understand the metabolic pathways and degradation products of estradiol. The deuterium labeling allows for precise mass spectrometric analysis .
Biology: In biological research, this compound is used to study the hormone’s effects on cellular processes and receptor binding. It helps in understanding the dynamics of estrogen receptor interactions .
Medicine: In medical research, this compound is used to investigate the pharmacokinetics and pharmacodynamics of estradiol-based therapies. It aids in the development of new estrogenic drugs with improved efficacy and safety profiles .
Industry: In the pharmaceutical industry, this compound is used in the development and testing of new estrogenic formulations. It helps in ensuring the stability and bioavailability of the final products .
Mechanism of Action
Estradiol benzoate-d3 acts as a prodrug of estradiol. Upon administration, it is hydrolyzed to release estradiol, which then binds to estrogen receptors in various tissues. The binding of estradiol to its receptors leads to the activation of gene transcription and subsequent biological effects. The deuterium labeling does not alter the mechanism of action but allows for precise tracking in biological systems .
Comparison with Similar Compounds
Estradiol benzoate: The non-deuterated form of estradiol benzoate.
Estradiol valerate: Another ester of estradiol used in hormone therapy.
Estradiol cypionate: A long-acting ester of estradiol used in various therapeutic applications.
Uniqueness: Estradiol benzoate-d3 is unique due to its deuterium labeling, which allows for precise tracking and analysis in research studies. This makes it particularly valuable in pharmacokinetic and metabolic studies compared to its non-deuterated counterparts .
Properties
Molecular Formula |
C25H28O3 |
|---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
[(8R,9S,13S,14S,17S)-16,16,17-trideuterio-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-yl] benzoate |
InChI |
InChI=1S/C25H28O3/c1-25-14-13-20-19-10-8-18(28-24(27)16-5-3-2-4-6-16)15-17(19)7-9-21(20)22(25)11-12-23(25)26/h2-6,8,10,15,20-23,26H,7,9,11-14H2,1H3/t20-,21-,22+,23+,25+/m1/s1/i12D2,23D |
InChI Key |
UYIFTLBWAOGQBI-VTAKYRPZSA-N |
Isomeric SMILES |
[2H][C@]1([C@]2(CC[C@H]3[C@H]([C@@H]2CC1([2H])[2H])CCC4=C3C=CC(=C4)OC(=O)C5=CC=CC=C5)C)O |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OC(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![3-Methyl-2-([1-[3-(trimethylammonio)propyl]-4(1H)-quinolinylidene]methyl)-1,3-benzothiazol-3-ium diiodide](/img/structure/B12403226.png)



